molecular formula C25H28FN3O4S B11244402 3,4,5-triethoxy-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

3,4,5-triethoxy-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

Cat. No.: B11244402
M. Wt: 485.6 g/mol
InChI Key: LARGDNXSAAAPRO-UHFFFAOYSA-N
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Description

3,4,5-TRIETHOXY-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazo[2,1-b][1,3]thiazole core, a fluorophenyl group, and triethoxybenzamide. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIETHOXY-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is achieved through the cyclization of appropriate precursors under specific conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution, and the triethoxybenzamide moiety is attached through nucleophilic substitution reactions. The final compound is purified using chromatographic techniques to ensure high purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, such as high-pressure reactors and continuous flow systems, to facilitate large-scale synthesis. Additionally, the use of automated purification systems can streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIETHOXY-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,4,5-TRIETHOXY-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-TRIETHOXY-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For example, it may bind to DNA or RNA, interfering with replication and transcription processes, or it may inhibit key enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-TRIETHOXY-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C25H28FN3O4S

Molecular Weight

485.6 g/mol

IUPAC Name

3,4,5-triethoxy-N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide

InChI

InChI=1S/C25H28FN3O4S/c1-4-31-20-13-17(14-21(32-5-2)23(20)33-6-3)24(30)27-15-19-22(16-7-9-18(26)10-8-16)28-25-29(19)11-12-34-25/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,27,30)

InChI Key

LARGDNXSAAAPRO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)F

Origin of Product

United States

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